N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-7-9-18(10-8-16)25-22(30)21(29)24-12-11-19-14-31-23-26-20(27-28(19)23)17-6-4-5-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMARLMVDPUAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.52 g/mol. The compound features a thiazolo-triazole core that is known for its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N5O2S |
| Molecular Weight | 436.52 g/mol |
| Structure | Thiazolo[3,2-b][1,2,4]triazole core |
Anticancer Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer activity. For example, studies indicate that compounds with similar structures demonstrate potent effects against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
In vitro evaluations have highlighted that the introduction of specific substituents on the thiazolo-triazole structure can enhance its cytotoxicity against cancer cells. For instance, compounds with electron-withdrawing groups at certain positions exhibited increased potency compared to their unsubstituted counterparts .
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties. A study focusing on the design and synthesis of these compounds revealed promising activity against bacterial strains and fungi. The synthesized compounds were tested for their efficacy against Mycobacterium tuberculosis and showed significant antimicrobial effects .
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit critical enzymes involved in DNA replication and repair in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Case Studies
Several studies have evaluated the biological activities of thiazolo-triazole derivatives:
- Anticancer Evaluation : A comprehensive study screened a library of thiazolo-triazole derivatives against nearly 60 human cancer cell lines. Results indicated that certain modifications led to enhanced anticancer activity compared to traditional chemotherapeutics .
- Antimicrobial Screening : In another study focused on antimicrobial properties, specific thiazolo-triazole derivatives were synthesized and tested against M. tuberculosis. The results showed that some compounds exhibited MIC values in the low micromolar range .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit potent anticancer activity. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives can effectively target multiple pathways involved in cancer progression .
Antimicrobial Activity
The compound also displays significant antimicrobial properties. Similar thiazolo-triazole derivatives have been reported to possess activity against a range of bacterial and fungal pathogens. The mechanism of action often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory and antioxidant activities. Compounds with similar structures have been shown to modulate inflammatory responses and reduce oxidative stress in cellular models .
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Cancer Treatment : Given its anticancer properties, it may be developed as a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity suggests possible use in treating bacterial and fungal infections.
- Inflammatory Disorders : The anti-inflammatory effects could be beneficial in managing conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazolo-triazole derivatives for their anticancer properties against various human cancer cell lines .
- Research conducted on the antimicrobial efficacy of related compounds demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that these compounds could serve as effective treatments for infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Oxalamide-Based Umami Agonists
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Structure: Oxalamide backbone with pyridyl and dimethoxybenzyl substituents. Activity: High-potency umami taste receptor (hTAS1R1/hTAS1R3) agonist, approved as a flavor additive (FEMA 4233, Savorymyx® UM33) . Comparison: The target compound replaces S336’s pyridyl and dimethoxybenzyl groups with a thiazolo-triazole ring and 4-ethylphenyl/m-tolyl substituents.
Triazolo-Thiadiazole Derivatives
- 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Structure : Triazolo-thiadiazole core with ibuprofen-like substituents.
- Activity : Antimicrobial, antibacterial, and antifungal properties attributed to the triazole-thiadiazole system .
- Comparison : Replacing the thiadiazole with a thiazolo-triazole core may enhance metabolic stability or bioavailability due to increased aromaticity. The m-tolyl group in the target compound could improve lipophilicity, favoring membrane penetration in antimicrobial contexts.
Pharmacokinetics
- The thiazolo-triazole core could confer resistance to oxidative metabolism relative to triazolo-thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
